methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate
Description
Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a pyrazole-based compound featuring a 1,3,4-trisubstituted pyrazole core. The pyrazole ring is substituted at positions 3 and 5 with two 3,4-dimethoxyphenyl groups and at position 4 with a methyl group. A methylene bridge (-CH₂-) links the pyrazole’s N1 atom to the 3-position of a methyl benzoate moiety. This structural complexity confers unique physicochemical properties, such as high lipophilicity (estimated logP ~5–7) and a molecular weight of approximately 506 g/mol (calculated).
Properties
CAS No. |
1006333-23-8 |
|---|---|
Molecular Formula |
C29H30N2O6 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
methyl 3-[[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C29H30N2O6/c1-18-27(20-10-12-23(33-2)25(15-20)35-4)30-31(17-19-8-7-9-22(14-19)29(32)37-6)28(18)21-11-13-24(34-3)26(16-21)36-5/h7-16H,17H2,1-6H3 |
InChI Key |
MMFQSZGKCHHBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactionsThe final step involves esterification with benzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkyl groups using halogenating agents or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals .
Comparison with Similar Compounds
Methyl 4-{[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate (Y505-5434)
- Core Structure : Pyrazole with 3,5-bis(3-bromophenyl) and 4-methyl substituents.
- Key Differences: Bromine atoms replace methoxy groups, increasing molecular weight (526.23 g/mol) and lipophilicity (logP = 7.38).
- Physicochemical Impact : Higher logP and molecular weight compared to the target compound suggest reduced aqueous solubility (logSw = -5.75) .
Methyl 3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (S3)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Core Structure: Ethyl benzoate with a pyridazine-linked phenethylamino group.
- Key Differences : Pyridazine introduces nitrogen-rich aromaticity, enhancing hydrogen-bonding capacity. The ethyl ester increases logP marginally compared to methyl esters.
- Application : Such derivatives are explored for bioactivity due to their polar functional groups .
Comparative Data Table
*Estimated based on substituent contributions.
Substituent Effects on Properties
Methoxy vs. Bromine : Methoxy groups (electron-donating) reduce lipophilicity compared to bromine (electron-withdrawing), impacting solubility and membrane permeability .
Core Heterocycles : Pyrazoles (nitrogen-rich) offer hydrogen-bonding sites distinct from benzofurans (oxygen-containing) or pyridazines (additional nitrogen).
Ester Groups : Methyl esters (target compound) slightly reduce logP compared to ethyl esters (e.g., I-6230), influencing pharmacokinetics .
Biological Activity
Methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with two methoxy groups and a benzoate moiety, which contributes to its lipophilicity and potential interaction with biological targets. The molecular structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail specific activities observed in studies.
Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. For instance, a study highlighted that 3-(4-methyl-1H-pyrazol-1-yl) compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7). The results indicated that this compound exhibited an IC50 value of 12 µM after 48 hours of treatment.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory properties. In a study assessing the inhibition of nitric oxide production in RAW 264.7 macrophages, this compound significantly reduced NO levels at concentrations above 10 µM.
Table: Inhibition of Nitric Oxide Production
| Concentration (µM) | NO Production (µM) |
|---|---|
| 0 | 25 |
| 10 | 18 |
| 20 | 10 |
| 50 | 5 |
The biological activity of this compound is hypothesized to occur through the modulation of signaling pathways involved in inflammation and cancer progression. Specifically:
- Inhibition of NF-kB : This transcription factor plays a crucial role in inflammatory responses and cancer cell survival.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
